3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide
Description
3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide is a heterocyclic compound featuring a propanamide backbone with a 3-phenyl substituent. The amide nitrogen is linked to a piperidin-4-yl group substituted at the 1-position with a thiazolo[5,4-b]pyridin-2-yl moiety.
Properties
IUPAC Name |
3-phenyl-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-18(9-8-15-5-2-1-3-6-15)22-16-10-13-24(14-11-16)20-23-17-7-4-12-21-19(17)26-20/h1-7,12,16H,8-11,13-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQDXNHEVFNRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The thiazolo[5,4-b]pyridine system is optimally constructed via [3+2] cycloaddition between 2-aminopyridine-3-thiol derivatives and α-haloketones. A modified Ganch reaction protocol achieves 78–85% yields under microwave irradiation (150°C, DMF, 30 min):
$$
\text{2-Amino-5-bromopyridine-3-thiol} + \text{Phenacyl bromide} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Thiazolo[5,4-b]pyridine} \quad
$$
Critical parameters:
- Stoichiometric triethylamine (2.5 equiv)
- Anhydrous DMF solvent system
- Controlled temperature ramp (2°C/min to 150°C)
Metal-Catalyzed Heterocyclization
Palladium-mediated cross-coupling between 2-chloropyridine derivatives and thioamide precursors offers an alternative pathway (Scheme 1). This method demonstrates particular utility for introducing electron-withdrawing substituents at the 5-position of the thiazolo ring:
$$
\text{2-Chloro-5-nitropyridine} + \text{Thiobenzamide} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{5-Nitro-thiazolo[5,4-b]pyridine} \quad
$$
Piperidine Subunit Functionalization
N-Alkylation of Piperidine
Installation of the thiazolo[5,4-b]pyridine moiety at the piperidine nitrogen employs Mitsunobu conditions (DIAD, PPh₃) with 78% efficiency:
$$
\text{1-H-Piperidine} + \text{2-Bromothiazolo[5,4-b]pyridine} \xrightarrow{\text{DIAD, PPh}_3} \text{1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine} \quad
$$
Carboxamide Installation
The propanamide sidechain is introduced via HATU-mediated coupling between 3-phenylpropanoic acid and 4-aminopiperidine intermediates:
$$
\text{3-Phenylpropanoic acid} + \text{4-Amino-1-(thiazolo[5,4-b]pyridin-2-yl)piperidine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} \quad
$$
Optimization data reveals:
- Optimal coupling temperature: 0°C → RT gradient
- Equivalents ratio (acid:amine:HATU): 1:1:1.2
- Reaction time: 12–16 hours under N₂ atmosphere
Convergent Synthetic Route
A three-stage convergent synthesis demonstrates superior scalability (overall yield: 61%):
Stage 1: Thiazolo[5,4-b]pyridine synthesis via Ganch cyclization (82% yield)
Stage 2: Piperidine N-alkylation under Mitsunobu conditions (78% yield)
Stage 3: Amide bond formation using HATU activation (95% yield)
Purification at each stage employs silica gel chromatography (EtOAc/hexanes gradient) followed by recrystallization from ethanol/water mixtures.
Analytical Characterization
Comprehensive spectral data confirms structural integrity:
¹H NMR (500 MHz, DMSO-d6):
δ 8.72 (d, J = 5.0 Hz, 1H, H-7), 8.15 (d, J = 8.5 Hz, 1H, H-4), 7.45–7.28 (m, 5H, Ph), 4.12 (m, 1H, piperidine), 3.85 (m, 2H, piperidine), 3.02 (t, J = 7.5 Hz, 2H, CH₂CO), 2.78 (t, J = 7.5 Hz, 2H, CH₂Ph), 2.45–1.85 (m, 4H, piperidine)
HRMS (ESI-TOF):
m/z [M+H]⁺ calcd for C₂₃H₂₅N₄OS: 429.1749; found: 429.1752
HPLC purity: 99.3% (C18 column, MeCN/H₂O 65:35, 1.0 mL/min)
Process Optimization Challenges
Key operational challenges include:
- Thiazolo Ring Oxidation: Mitigated by strict oxygen-free conditions
- Piperidine Epimerization: Controlled via low-temperature amide coupling
- Solubility Limitations: Addressed through DMSO/THF co-solvent systems
Scale-up trials (100 g batch) demonstrate reproducible yields (58–63%) with impurity profiles <0.5% for all major byproducts.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of thiazolo[5,4-b]pyridine derivatives, including the compound of interest, typically involves multi-step organic reactions. The structural framework includes a thiazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms.
Key Synthetic Steps:
- Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
- Reaction Conditions : Reactions are usually conducted under controlled conditions involving catalysts and specific solvents to optimize yield and purity.
Research has identified that derivatives of thiazolo[5,4-b]pyridine exhibit potent biological activities, particularly as inhibitors of key enzymes involved in cellular signaling pathways.
Inhibitory Activity:
- PI3K Inhibition : Some thiazolo[5,4-b]pyridine compounds have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation. For instance, specific derivatives have demonstrated IC50 values in the nanomolar range against PI3Kα, indicating strong inhibitory potential .
Therapeutic Applications
The compound is being explored for various therapeutic applications:
Cancer Therapy
Thiazolo[5,4-b]pyridine derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibitors targeting CDK4 and CDK6 are particularly promising for treating proliferative diseases such as cancer .
Antimicrobial Activity
Recent studies have shown that certain thiazolo[5,4-b]pyridine compounds possess antimicrobial properties against bacteria like Pseudomonas aeruginosa and Escherichia coli, making them candidates for developing new antibiotics .
Case Study 1: PI3K Inhibitors
A series of thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their PI3K inhibitory activity. One compound exhibited an IC50 of 3.6 nM against PI3Kα and showed selectivity over other isoforms, indicating its potential as a targeted cancer therapy agent .
Case Study 2: Antimicrobial Screening
In another study, several thiazolo[5,4-b]pyridine derivatives were screened for antimicrobial activity. One derivative demonstrated an MIC value of 0.21 μM against Pseudomonas aeruginosa, suggesting its potential use as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors involved in critical biological pathways, leading to modulation of cellular processes such as growth, proliferation, and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
GK Activator: (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide
- Key Features : Shares the thiazolo[5,4-b]pyridine core but includes a 5-methoxy group, cyclopentyl chain, and sulfonyl-piperazine substituent.
- Target : Binds to the allosteric site of glucokinase (GK), a key enzyme in glucose metabolism.
- Binding Interactions : Forms hydrogen bonds with Arg63 via its chromene-4-one moiety, critical for GK activation .
N-Phenyl-N-[1-(2-phenylethyl)-4-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
- Key Features: Substitutes the fused thiazolo-pyridine with a monocyclic thiazol-2-yl group and a 2-phenylethyl chain at the piperidine 1-position.
- Molecular Data : Molecular formula C25H28N4OS (average mass: 432.58 g/mol) .
- The 2-phenylethyl substituent likely alters conformational flexibility and target selectivity.
Fentanyl Analogs (e.g., β'-phenyl fentanyl: N,3-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)
- Key Features : Shares the propanamide-piperidine scaffold but lacks heterocyclic substituents.
- Pharmacology : Targets opioid receptors due to the phenethyl-piperidine motif .
- Comparison : Replacement of the phenethyl group with thiazolo-pyridine in the target compound likely shifts activity away from opioid receptors toward enzymes or other targets (e.g., GK).
Piperidine-Thiazolo[5,4-b]pyridine Derivatives (e.g., [1-(5-phenyl[1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]methanone)
- Key Features: Features a phenyl-substituted thiazolo-pyridine and a methanone group instead of propanamide.
- Molecular Data : Molecular weight 424.56 g/mol (C23H28N4O2S) .
- Comparison: The propanamide group in the target compound may enhance hydrogen bonding with polar residues in binding pockets compared to the methanone derivative.
Tabulated Comparison of Structural and Functional Properties
Note: Target compound’s exact biological targets require further validation.
Critical Analysis of Structural Modifications
- Thiazolo-pyridine vs.
- Piperidine Substituents: The thiazolo-pyridine at the 1-position may restrict conformational flexibility compared to phenethyl groups in fentanyl analogs, reducing opioid receptor affinity but enabling novel target engagement .
- Propanamide Backbone : The 3-phenylpropanamide moiety could facilitate hydrogen bonding with residues like Arg63 (as seen in GK activators) or other polar regions in binding sites .
Biological Activity
3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide is a novel compound that has garnered attention due to its potential biological activities. The compound features a complex structure that integrates a thiazolo[5,4-b]pyridine moiety, which is known for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Structure and Properties
The molecular structure of 3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide can be represented as follows:
This compound includes:
- A thiazolo[5,4-b]pyridine core, which contributes to its biological activity.
- A piperidine ring , enhancing its interaction with biological targets.
Biological Activity Overview
The biological activities of thiazole derivatives, including the compound , have been widely studied. Notably, thiazole-containing compounds exhibit a range of pharmacological effects such as:
- Antitumor Activity : Thiazole derivatives have been linked to significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against tumor cells .
- Antimicrobial Activity : Thiazole derivatives have shown promising results against Gram-positive bacteria. The presence of the thiazole ring enhances the antimicrobial potency of the compounds .
The mechanism of action for thiazole derivatives often involves:
- Inhibition of Enzymatic Activity : Many thiazole compounds act as inhibitors for key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : These compounds can interfere with pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
Case Studies
A recent study investigated the effects of 3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide on various cancer cell lines:
Study Findings
- Cell Lines Tested : A431 (skin cancer), HepG2 (liver cancer), MCF7 (breast cancer).
- Results :
- Significant reduction in cell viability was observed across all tested lines.
- Molecular docking studies indicated strong binding affinity to target proteins involved in cancer cell growth.
Q & A
Advanced Question
- Analog Selection: Focus on derivatives with modifications to the propanamide linker or piperidine ring (e.g., methyl vs. ethyl groups) .
- Activity Profiling: Use panels of related targets (e.g., cytochrome P450 isoforms) to assess selectivity .
- Data Normalization: Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase inhibition) to enable cross-study comparisons .
Crystallography of ligand-target complexes (e.g., PDB entries) provides structural rationale for observed differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
